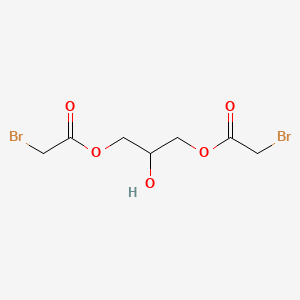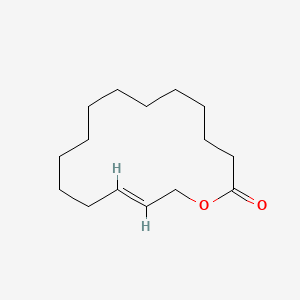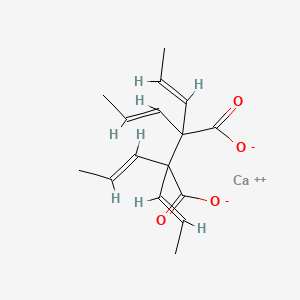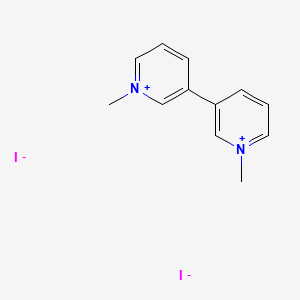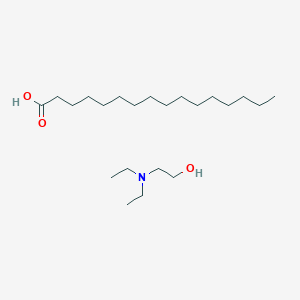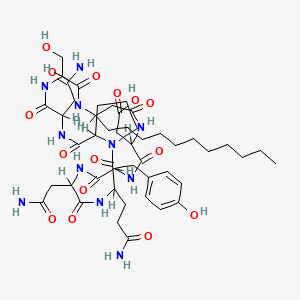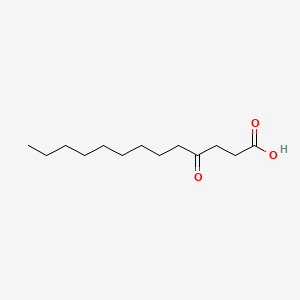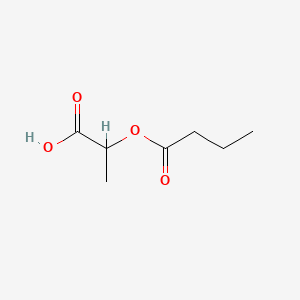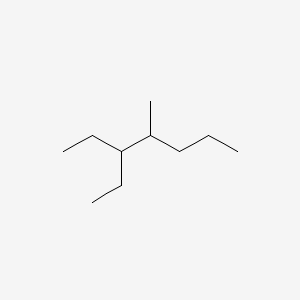
Cadmium dodecylbenzenesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cadmium dodecylbenzenesulphonate is a chemical compound with the molecular formula C36H58CdO6S2 . It is a cadmium salt of dodecylbenzenesulfonic acid, known for its surfactant properties. This compound is used in various industrial applications due to its unique chemical characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cadmium dodecylbenzenesulphonate can be synthesized through the reaction of cadmium salts with dodecylbenzenesulfonic acid. The reaction typically involves the following steps:
Sulfonation: Dodecylbenzene is sulfonated using concentrated sulfuric acid to produce dodecylbenzenesulfonic acid.
Neutralization: The resulting sulfonic acid is then neutralized with cadmium carbonate or cadmium hydroxide to form this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation reactors followed by neutralization tanks. The process is optimized for high yield and purity, ensuring the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: Cadmium dodecylbenzenesulphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cadmium oxide and other by-products.
Reduction: Under specific conditions, it can be reduced to cadmium metal.
Substitution: The sulfonate group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Hydrogen gas, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Cadmium oxide, sulfur dioxide.
Reduction: Cadmium metal.
Substitution: Various cadmium-organic compounds.
Scientific Research Applications
Cadmium dodecylbenzenesulphonate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a catalyst in organic reactions.
Biology: Employed in the study of cell membranes and protein interactions due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of detergents, emulsifiers, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of cadmium dodecylbenzenesulphonate involves its interaction with cell membranes and proteins. The compound’s surfactant properties allow it to disrupt lipid bilayers, leading to increased membrane permeability. This disruption can affect various cellular processes, including ion transport and signal transduction .
Molecular Targets and Pathways:
Lipid Bilayers: Disrupts the integrity of cell membranes.
Proteins: Interacts with membrane-bound proteins, altering their function.
Pathways: Affects ion channels and signal transduction pathways.
Comparison with Similar Compounds
Cadmium dodecylbenzenesulphonate can be compared with other similar compounds such as:
Sodium dodecylbenzenesulfonate: A widely used surfactant with similar properties but different metal ion.
Decylbenzenesulfonate: Similar structure but with a shorter alkyl chain.
Tridecylbenzenesulfonate: Similar structure but with a longer alkyl chain.
Uniqueness: this compound is unique due to the presence of cadmium, which imparts specific chemical and physical properties not found in its sodium or other alkyl chain counterparts .
Properties
CAS No. |
31017-44-4 |
|---|---|
Molecular Formula |
C18H29CdO3S- |
Molecular Weight |
437.9 g/mol |
IUPAC Name |
cadmium;2-dodecylbenzenesulfonate |
InChI |
InChI=1S/C18H30O3S.Cd/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)22(19,20)21;/h12-13,15-16H,2-11,14H2,1H3,(H,19,20,21);/p-1 |
InChI Key |
GJPBOMPCXOKYBJ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].[Cd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


